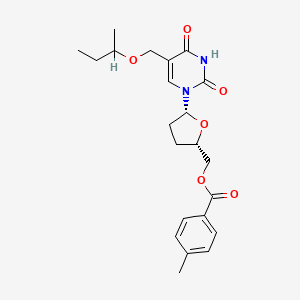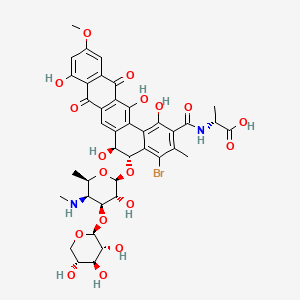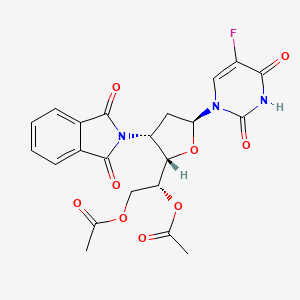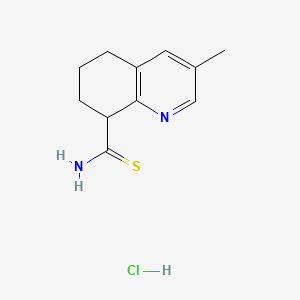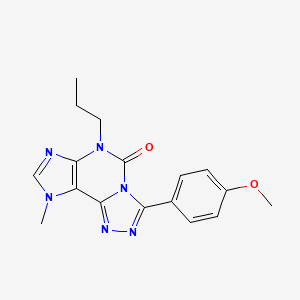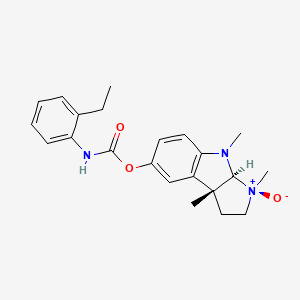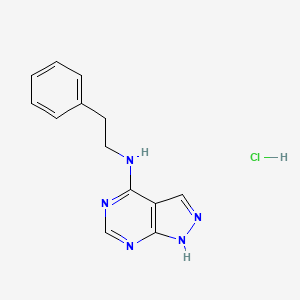
4-(2-Phenethylamino)-1H-pyrazolo((3,4d))pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride, identified by the unique ingredient identifier C9EBC234QL, is a chemical compound with the molecular formula C13H13N5.ClH and a molecular weight of 275.737. This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride typically involves the following steps:
Formation of the pyrazolo(3,4-d)pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenethylamino group: This is achieved through a substitution reaction where a phenethylamine derivative is introduced to the pyrazolo(3,4-d)pyrimidine core.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Purification steps: These include crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolo(3,4-d)pyrimidine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the phenethylamino group.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine: The free base form of the compound.
Other pyrazolo(3,4-d)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride is unique due to its specific phenethylamino substitution and hydrochloride salt form, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
42204-29-5 |
|---|---|
Molekularformel |
C13H14ClN5 |
Molekulargewicht |
275.74 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H13N5.ClH/c1-2-4-10(5-3-1)6-7-14-12-11-8-17-18-13(11)16-9-15-12;/h1-5,8-9H,6-7H2,(H2,14,15,16,17,18);1H |
InChI-Schlüssel |
UIVRODKONWGJMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=NN3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


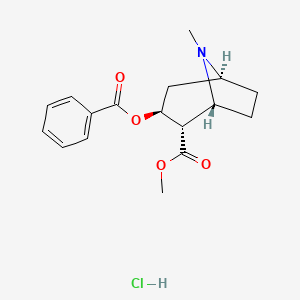
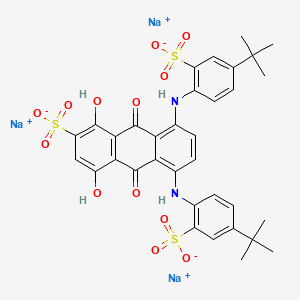
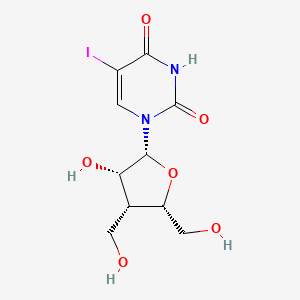

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)

![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
